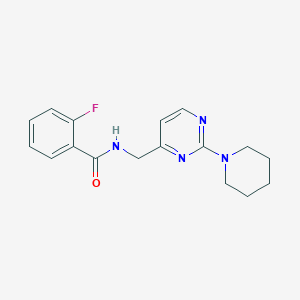

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex processes designed to introduce specific functional groups that contribute to the desired biological activity. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase inhibitor, showcases the intricate steps involved in producing compounds with potential anticancer activity (Zhou et al., 2008). Another example includes the synthesis of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, where X-ray crystal structure analysis plays a crucial role in understanding the compound’s conformation (Deng et al., 2013).

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography to determine the arrangement of atoms within a compound. This information is critical for understanding the interaction of the compound with biological targets. For instance, the structural analysis of a fluorinated benzamide derivative provided insights into its potential as a neuroleptic agent (Mukherjee, 1991).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds can include their reactivity and stability under different conditions. This knowledge is essential for developing effective and safe pharmaceuticals. The synthesis and reactivity of various benzamide derivatives, as explored in the literature, highlight the versatility of these compounds in chemical transformations (Mamedov et al., 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are fundamental for the formulation and delivery of drugs. These properties can influence a compound's bioavailability and efficacy. Studies on the physicochemical correlations and polymorphism of fluoro-N-(pyridyl)benzamides offer valuable insights into how structural variations affect these properties (Mocilac et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, metabolic stability, and potential for bioactivation, are crucial for the therapeutic potential of compounds. For example, the study of the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provided insight into its metabolic pathways, highlighting the importance of understanding a compound's chemical behavior in vivo (Gong et al., 2010).

Scientific Research Applications

Synthesis and Chemical Properties

Metabolism of Flumatinib : Flumatinib, a derivative similar in structure to the requested compound, undergoes extensive metabolism in humans, producing metabolites via N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study highlights the complex metabolic pathways of such compounds, which are crucial for their development and therapeutic application (Gong et al., 2010).

Crystal Structure Analysis : Detailed crystal structure analysis of risperidone chloride and its derivatives offers insights into the molecular conformation, stability, and potential interactions with biological targets. These structural insights are foundational for designing more effective and selective compounds (Wang & Pan, 2006).

Therapeutic Applications and Biological Activity

Serotonin 1A Receptors in Alzheimer's Disease : A fluorinated derivative acts as a selective serotonin 1A receptor imaging probe, demonstrating decreased receptor densities in Alzheimer's disease patients. This application highlights the potential of fluorinated derivatives in diagnosing and understanding the progression of neurological disorders (Kepe et al., 2006).

Antitumor and Antimicrobial Activities : Enaminones derived from related structures have been synthesized and evaluated for their antitumor and antimicrobial activities, showcasing the broad potential of such compounds in developing new therapeutic agents (Riyadh, 2011).

Inhibition of Iron Corrosion : Derivatives of piperidine, closely related to the requested compound, have been studied for their effectiveness in inhibiting the corrosion of iron, indicating their potential industrial applications beyond medical research (Kaya et al., 2016).

properties

IUPAC Name |

2-fluoro-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O/c18-15-7-3-2-6-14(15)16(23)20-12-13-8-9-19-17(21-13)22-10-4-1-5-11-22/h2-3,6-9H,1,4-5,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERTYCLZEVBTCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-enamide](/img/structure/B2489131.png)

![Benzo[d][1,3]dioxol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2489132.png)

![[(3R,3As,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-yl]-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2489135.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)